4-Bromo-2-methyl-5-nitroaniline

Übersicht

Beschreibung

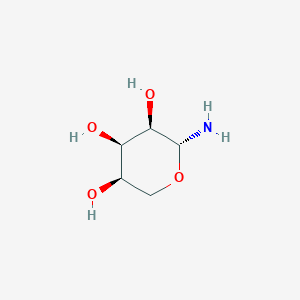

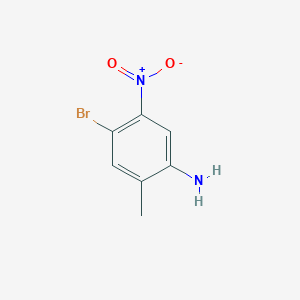

4-Bromo-2-methyl-5-nitroaniline is a chemical compound with the empirical formula C7H7BrN2O2 . It has a molecular weight of 231.05 and is typically sold in solid form .

Synthesis Analysis

The synthesis of 4-Bromo-2-methyl-5-nitroaniline can be achieved through a multistep process . The direct bromination of aniline can lead to a variety of polybrominated and oxidized products . Direct nitration also leads to oxidized products . Therefore, the synthesis of this compound requires careful control of the reaction conditions .Molecular Structure Analysis

The molecular structure of 4-Bromo-2-methyl-5-nitroaniline consists of a benzene ring substituted with a bromo group, a methyl group, and a nitro group . The SMILES string for this compound isCC1=CC(N)=C(N+=O)C=C1Br . Physical And Chemical Properties Analysis

4-Bromo-2-methyl-5-nitroaniline is a solid compound . It has a molecular weight of 231.05 . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen

- CK2 Inhibitors : Researchers use 4-Bromo-2-methyl-5-nitroaniline as a building block in designing and synthesizing protein kinase CK2 inhibitors. These inhibitors play a crucial role in cancer therapy due to their impact on cell signaling pathways .

- Metabolic Syndrome Treatment : The compound is also involved in docking studies for novel telmisartan-glitazone hybrid analogs. These analogs hold promise for treating metabolic syndrome, a cluster of conditions including obesity, hypertension, and insulin resistance .

- Single Crystal Growth : Scientists have successfully grown single crystals of 4-Bromo-2-methyl-5-nitroaniline using the slow evaporation solution growth technique. These crystals exhibit nonlinear optical properties, making them suitable for optical switching applications .

Organic Synthesis and Medicinal Chemistry

Nonlinear Optical Materials

Safety and Hazards

4-Bromo-2-methyl-5-nitroaniline is classified as a combustible solid . It does not have a flash point . It is recommended to handle this compound with personal protective equipment, ensure adequate ventilation, avoid contact with skin and eyes, and avoid dust formation . It is also advised to store it in a dry, cool, and well-ventilated place, and keep the container tightly closed .

Wirkmechanismus

Mode of Action

The compound’s structure suggests that it could undergo electrophilic aromatic substitution reactions . The nitro group is a meta-directing group, meaning that it directs incoming electrophiles to the positions ortho and para to itself . The bromine and methyl groups could also influence the compound’s reactivity and interactions with its targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-methyl-5-nitroaniline . For instance, factors such as temperature, pH, and the presence of other chemicals could affect its stability and reactivity.

Eigenschaften

IUPAC Name |

4-bromo-2-methyl-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-4-2-5(8)7(10(11)12)3-6(4)9/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSOWZDCHBKTGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80565107 | |

| Record name | 4-Bromo-2-methyl-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-methyl-5-nitroaniline | |

CAS RN |

71785-48-3 | |

| Record name | 4-Bromo-2-methyl-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Methylamino)methyl]benzoic acid](/img/structure/B1354855.png)

![[4,4'-Bipyridine]-2,2'-dicarboxylic acid](/img/structure/B1354859.png)